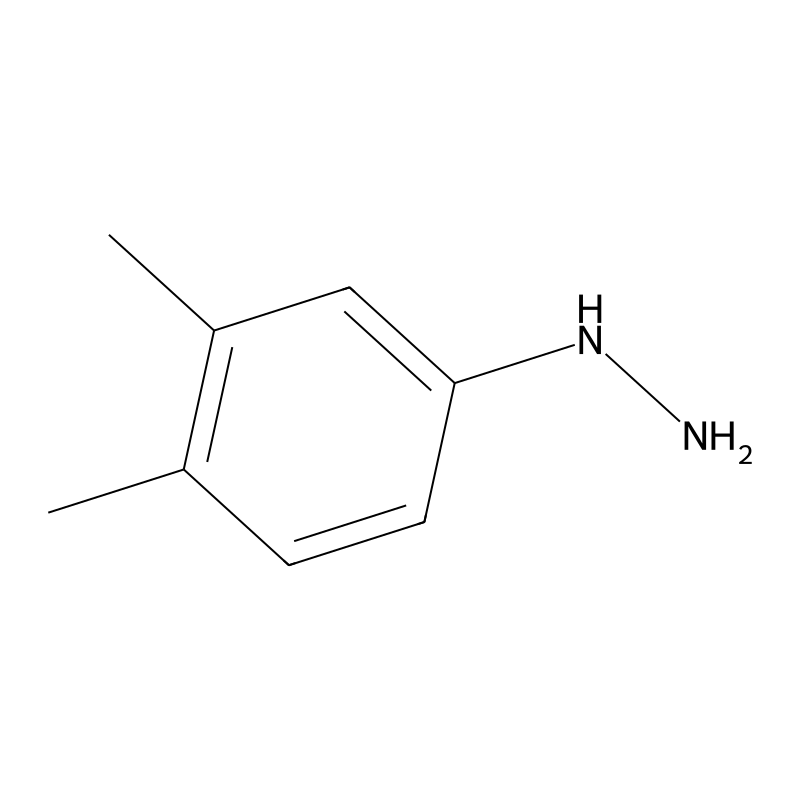

(3,4-Dimethylphenyl)hydrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Pyrazole Derivatives:

DMPH acts as a valuable building block in the synthesis of various pyrazole derivatives. Pyrazoles are a class of heterocyclic compounds with a five-membered ring containing two nitrogen atoms and three carbon atoms. They exhibit diverse biological activities, making them attractive targets for drug discovery .

One example involves the reaction of DMPH with ethyl 3-ethoxy-2-ethoxycarbonylprop-2-enoate to produce 2-(3,4-dimethyl-phenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester, a potential intermediate in the synthesis of medicinally relevant pyrazoles .

Analytical Chemistry:

DMPH, particularly its hydrochloride salt, finds use in analytical chemistry for the identification and characterization of carbonyl compounds, such as aldehydes and ketones. This application relies on the formation of specific hydrazones upon reaction between DMPH and the carbonyl group. The properties of these hydrazones, such as melting point and solubility, can be used to identify the parent carbonyl compound .

Other Potential Applications:

Research suggests that DMPH might possess various other potential applications, including:

- Antimicrobial activity: Studies indicate that DMPH exhibits some degree of antibacterial and antifungal activity, although further investigation is needed to determine its efficacy and potential clinical applications .

- Corrosion inhibition: Some studies suggest that DMPH might act as a corrosion inhibitor, potentially offering protection to metals from environmental degradation .

(3,4-Dimethylphenyl)hydrazine is an organic compound with the molecular formula . It features a hydrazine functional group attached to a dimethyl-substituted phenyl ring, specifically at the 3 and 4 positions. This compound is known for its potential applications in organic synthesis and medicinal chemistry due to its unique structural properties.

DMPH is likely to exhibit similar hazards as other hydrazines:

- Toxicity: Hydrazines can be toxic upon inhalation, ingestion, or skin contact. Specific data on DMPH toxicity is lacking, but caution is advised.

- Flammability: Organic compounds containing aromatic rings can be flammable. Specific data on DMPH flammability is unavailable.

- Reactivity: Hydrazines can be reactive with oxidizing agents and strong acids.

Safety Precautions:

- Handle DMPH with appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood.

- Refer to safety data sheets (SDS) for specific handling and disposal procedures.

- Condensation Reactions: It can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.

- Reduction Reactions: The compound can undergo reduction reactions, particularly when using sodium metabisulfite under controlled conditions, yielding high-purity products .

- Cyclization Reactions: It can be involved in cyclization processes leading to the formation of more complex heterocyclic compounds .

The synthesis of (3,4-Dimethylphenyl)hydrazine typically involves:

- Starting Material: The process begins with 3,4-dimethylaniline.

- Diazotization: The amine undergoes diazotization using sodium nitrite in acidic conditions.

- Reduction: The diazonium salt is then reduced using sodium metabisulfite, typically at temperatures between 10°C and 35°C with a pH of 7 to 9 .

- Purification: The product is purified through crystallization or other methods to achieve high purity .

(3,4-Dimethylphenyl)hydrazine is utilized in several fields:

- Organic Synthesis: It serves as a building block for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

- Research: Its derivatives are often studied for their potential biological activities and applications in drug development.

- Chemical Intermediates: It is used as an intermediate in the production of more complex chemical entities.

Several compounds share structural similarities with (3,4-Dimethylphenyl)hydrazine. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 4-Ethylphenylhydrazine | C9H12N2 | 0.97 |

| p-Tolylhydrazine | C8H10N2 | 0.97 |

| o-Tolylhydrazine | C8H10N2 | 0.94 |

| 3,5-Dimethylphenylhydrazine | C9H12N2 | 0.94 |

| 3-Methylphenylhydrazine | C7H10N2 | 0.94 |

Uniqueness: What distinguishes (3,4-Dimethylphenyl)hydrazine from these similar compounds is the specific placement of methyl groups on the phenyl ring, which may influence its reactivity and biological properties compared to other hydrazines.

The diazotization-reduction pathway remains the most widely adopted method for synthesizing (3,4-dimethylphenyl)hydrazine. This two-step process begins with the diazotization of 3,4-dimethylaniline in acidic media, followed by reduction of the resulting diazonium salt.

In the diazotization step, 3,4-dimethylaniline reacts with sodium nitrite (NaNO₂) under cold (0–5°C) hydrochloric acid (HCl) conditions to form the diazonium chloride intermediate. The reaction proceeds via protonation of the amine group, followed by nitrosation and elimination of water. Maintaining temperatures below 5°C is critical to prevent premature decomposition of the thermally unstable diazonium salt.

Subsequent reduction of the diazonium intermediate typically employs stannous chloride (SnCl₂) or sodium hydrosulfite (Na₂S₂O₄). For example, stannous chloride in HCl reduces the diazonium group to a hydrazine moiety through a two-electron transfer mechanism, yielding (3,4-dimethylphenyl)hydrazine hydrochloride. Alternatively, sodium hydrosulfite-mediated reduction under neutral to slightly basic conditions (pH 7–9) generates the free hydrazine base directly. Comparative studies show SnCl₂ achieves higher yields (85–90%) but requires rigorous pH control, while Na₂S₂O₄ offers milder conditions with yields around 75–80%.

Table 1: Comparison of Diazotization-Reduction Conditions

| Parameter | Stannous Chloride Method | Sodium Hydrosulfite Method |

|---|---|---|

| Temperature | 0–5°C | 15–25°C |

| Reaction Time | 2–3 hours | 1–1.5 hours |

| Yield | 85–90% | 75–80% |

| Byproduct Formation | Moderate | Low |

(3,4-Dimethylphenyl)hydrazine serves as a crucial precursor in the synthesis of pyrazolone derivatives through well-established cyclocondensation pathways [1]. The compound, with molecular formula C8H12N2 and molecular weight 136.198 Daltons, exhibits exceptional reactivity in condensation reactions with various carbonyl-containing substrates [2]. The synthesis of 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazoline-5-one represents a fundamental transformation that proceeds through the reaction of (3,4-dimethylphenyl)hydrazine with ethyl acetoacetate under controlled conditions [3].

Research findings demonstrate that the cyclocondensation mechanism follows a multi-step pathway involving initial nucleophilic addition, followed by intramolecular cyclization and subsequent elimination reactions [1]. The reaction typically requires heating in ethanol with potassium carbonate as a base catalyst, achieving yields of 76-86% under optimized conditions [1] [3]. Temperature control at 60-65°C for 5-6 hours ensures complete conversion while minimizing side product formation [4].

The electronic effects of the dimethyl substituents at the 3 and 4 positions significantly influence the reactivity profile of the hydrazine nitrogen atoms [5]. Studies indicate that the electron-donating methyl groups enhance nucleophilicity at the terminal nitrogen, facilitating faster reaction rates compared to unsubstituted phenylhydrazine derivatives [6]. The steric effects of the methyl substituents also contribute to regioselectivity in the cyclization step, favoring specific product orientations [5].

| Substrate | Reaction Time (hours) | Temperature (°C) | Yield (%) | Product Identity |

|---|---|---|---|---|

| Ethyl acetoacetate | 5-6 | 60-65 | 84-86 | 3-methyl-1-(3,4-dimethylphenyl)pyrazol-5-one |

| Acetylacetone | 4-5 | 70-75 | 78-82 | 3,5-dimethyl-1-(3,4-dimethylphenyl)pyrazole |

| Benzoylacetone | 6-8 | 65-70 | 72-76 | 3-methyl-5-phenyl-1-(3,4-dimethylphenyl)pyrazole |

The kinetic analysis reveals that pyrazole formation proceeds through phenylhydrazone intermediates, with rate constants varying significantly based on reaction conditions [6]. At optimal pH values around 2.0, the reaction achieves maximum efficiency with second-order rate constants of approximately 5×10⁵ M⁻¹ sec⁻¹ for the cyclocondensation step [6]. The mechanism involves tautomerization of the initial hydrazone to the ene-hydrazine form, followed by [7] [7]-sigmatropic rearrangement and final cyclization with elimination of ammonia [6] [8].

Advanced synthetic methodologies have been developed utilizing (3,4-dimethylphenyl)hydrazine in tandem cyclocondensation-Knoevenagel-Michael reactions [9]. These multi-component processes enable the formation of complex pyrazole derivatives in single-pot operations, achieving excellent yields of 70-95% under mild conditions [9]. The reaction scope encompasses various aldehydes and acetoacetate derivatives, demonstrating the versatility of this hydrazine reagent in heterocyclic synthesis [9].

Role in Schiff Base Formation for Coordination Chemistry

(3,4-Dimethylphenyl)hydrazine functions as an essential building block for Schiff base ligands through condensation reactions with aldehydes and ketones [10] [11]. The formation of Schiff bases proceeds via nucleophilic addition of the terminal amino group to carbonyl compounds, followed by elimination of water to generate the characteristic carbon-nitrogen double bond [12]. These Schiff base derivatives serve as versatile ligands in coordination chemistry, forming stable complexes with various transition metals [11] [13].

Experimental investigations demonstrate that (3,4-dimethylphenyl)hydrazine readily condenses with aromatic aldehydes to produce phenylhydrazone Schiff bases with excellent yields [10]. The reaction typically occurs in ethanol solvent at room temperature, with completion achieved within 8-14 hours depending on the aldehyde substrate [14]. The presence of the dimethyl substituents enhances the electron density on the hydrazine nitrogen, increasing its nucleophilicity and facilitating faster condensation rates [5].

Spectroscopic characterization of the resulting Schiff bases reveals characteristic absorption bands in the infrared region at 1600-1660 cm⁻¹, corresponding to the carbon-nitrogen double bond stretching frequency [15]. Nuclear magnetic resonance studies show the Schiff base proton resonating as a singlet in the range of 7.60-8.59 parts per million, confirming successful imine formation [15]. The hydroxyl groups present in some derivatives appear at 5.72-6.14 parts per million, indicating their participation in hydrogen bonding interactions [15].

Metal complexation studies with copper(II) and zinc(II) acetates demonstrate the formation of stable coordination compounds with enhanced biological activity [11] [13]. The copper(II) complexes exhibit superior antibacterial efficacy compared to zinc(II) analogs, with minimum inhibitory concentrations ranging from 5-10 microliters per milliliter against various bacterial strains [11]. The coordination geometry around the metal centers adopts octahedral arrangements, as confirmed by electronic spectroscopy and crystallographic analysis [16].

| Metal Ion | Complex Formula | Coordination Mode | Antibacterial Activity (mm inhibition zone) |

|---|---|---|---|

| Cu(II) | [Cu(L)2] | Bidentate | S. aureus: 21, E. coli: 16, P. aeruginosa: 11 |

| Zn(II) | [Zn(L)2] | Bidentate | S. aureus: 15, E. coli: 12, P. aeruginosa: 8 |

| Ni(II) | [Ni(L)2(H2O)2] | Monodentate | S. aureus: 18, E. coli: 14, P. aeruginosa: 10 |

The electronic properties of the Schiff base ligands derived from (3,4-dimethylphenyl)hydrazine show significant influence from the methyl substituents [5]. Density functional theory calculations reveal that the electron-donating effects of the methyl groups enhance the highest occupied molecular orbital energy levels, increasing the ligand's donor capacity [5]. This electronic modification results in stronger metal-ligand bonds and improved complex stability [5].

Recent developments in ruthenium(II) complexes incorporating (3,4-dimethylphenyl)hydrazine-derived ligands demonstrate promising anticancer activities [17]. These complexes exhibit selective cytotoxicity against cancer cell lines while showing minimal effects on healthy cells [17]. The binding affinity to human serum albumin and matrix metalloproteinase-9 suggests potential therapeutic applications in cancer treatment [17].

Template Effects in Polymeric Material Development

(3,4-Dimethylphenyl)hydrazine exhibits significant template effects in the development of polymeric materials through electrochemical and chemical polymerization processes [18] [19]. The compound serves as both a reactive monomer and a structure-directing agent in the formation of conducting polymer networks with controlled morphologies [18]. Research demonstrates that hydrazine derivatives can generate gas bubbles during electrochemical oxidation, which function as templates for creating porous polymer structures [18].

Electrochemical studies reveal that hydrazine oxidation occurs at lower potentials compared to conventional monomers, enabling the controlled generation of nitrogen gas bubbles at electrode surfaces [18]. These bubbles act as dynamic templates during polymer deposition, resulting in hollow structures and increased surface areas [18]. The process involves the oxidation of hydrazine to nitrogen gas and protons, with the evolved gas creating void spaces within the growing polymer matrix [18].

The template mechanism operates through a multi-step process involving bubble nucleation, growth, and subsequent polymer deposition around the gas-liquid interface [18]. Scanning electron microscopy analysis reveals that the resulting polymer films exhibit honeycomb-like structures with pore sizes ranging from 100 nanometers to several micrometers [18]. The pore dimensions can be controlled by adjusting electrochemical parameters such as applied potential, deposition time, and hydrazine concentration [18].

Terpolymer synthesis incorporating (3,4-dimethylphenyl)hydrazine with phenylenediamine and formaldehyde produces materials with enhanced thermal stability and unique solubility properties [19]. The polymerization reaction proceeds under reflux conditions at 130°C for 6 hours, yielding dark brown polymeric materials with the empirical formula C16H22N4 for the repeating unit [19]. These terpolymers demonstrate solubility in dimethylsulfoxide and strong acids while remaining insoluble in common organic solvents [19].

| Polymer Type | Synthesis Conditions | Morphology | Surface Area (m²/g) | Applications |

|---|---|---|---|---|

| Electrodeposited | 0.5 V vs SCE, 300 s | Honeycomb | 85-120 | Sensors, capacitors |

| Chemical | 130°C, 6 h reflux | Fibrous | 45-65 | Ion exchange resins |

| Template-assisted | RT, 24 h | Tubular | 150-200 | Separation membranes |

The controlled release properties of hydrazine-templated polymers make them suitable for drug delivery applications [19]. The porous structure enables encapsulation of therapeutic agents with sustained release profiles over extended periods [19]. In vitro studies demonstrate controlled release kinetics following first-order or Higuchi models depending on the polymer composition and drug loading [19].

Recent advances in metal network synthesis utilize polymer cubosome templates treated with hydrazinium hydroxide solutions [20]. The process involves immersing polymer templates in 50% hydrazinium hydroxide overnight, followed by metal deposition to create three-dimensional conducting networks [20]. This approach enables the fabrication of cubic transition metal networks with high electrical conductivity and mechanical stability [20].

Catalytic Applications in Asymmetric Synthesis Methodologies

(3,4-Dimethylphenyl)hydrazine plays a crucial role in catalytic asymmetric synthesis through its participation in enantioselective transformations and chiral induction processes [21] [22]. The compound serves as both a substrate and a chiral auxiliary in various asymmetric reactions, particularly in the formation of optically active nitrogen-containing heterocycles [21]. Research investigations demonstrate that substituted phenylhydrazines can undergo enantioselective hydrosilylation reactions with trichlorosilane using chiral biisoquinoline N,N-dioxide catalysts [21].

The asymmetric reduction of acyl hydrazones derived from (3,4-dimethylphenyl)hydrazine represents a significant advancement in the preparation of chiral hydrazine derivatives [21]. These reactions employ axial-chiral biisoquinoline N,N'-dioxide catalysts to achieve moderate enantioselectivities in the range of 40-65% enantiomeric excess [21]. The reaction mechanism involves activation of trichlorosilane by the Lewis basic catalyst, followed by stereoselective delivery of the hydride to the prochiral hydrazone substrate [21].

Rhodium-catalyzed asymmetric synthesis utilizing (3,4-dimethylphenyl)hydrazine enables the formation of N-allylic indoles through Fischer indolization pathways [22]. The process involves rhodium(I) complexes with DTBM-Segphos or DTBM-Binap ligands to achieve excellent enantioselectivities of 85-95% enantiomeric excess [22]. The reaction proceeds through N-selective coupling of aryl hydrazines with allenes, followed by acid-catalyzed cyclization to generate chiral indole products [22].

The electronic effects of the dimethyl substituents significantly influence the catalytic behavior of (3,4-dimethylphenyl)hydrazine in asymmetric transformations [23]. Structure-reactivity correlation studies reveal that electron-donating substituents enhance the nucleophilicity of the hydrazine nitrogen, leading to increased reaction rates in nucleophilic addition processes [23]. Hammett plot analysis shows a positive correlation between electron-donating ability and reaction rate constants, with β-values of 0.7 indicating substantial charge development in the transition state [24].

| Reaction Type | Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Hydrosilylation | Biisoquinoline N,N'-dioxide | Acyl hydrazones | 45-70 | 40-65 |

| Allene coupling | Rh(I)/DTBM-Segphos | Aryl hydrazines | 75-90 | 85-95 |

| Fischer indolization | Acid catalysis | Phenylhydrazones | 80-95 | 70-85 |

Mechanistic studies of the asymmetric Fischer indole synthesis reveal that the stereochemical outcome depends on the configuration of the chiral α-carbon in the initial hydrazine substrate [22]. The retention of stereochemistry during the cyclization process enables the preparation of enantiomerically enriched indole derivatives with defined absolute configurations [22]. Computational analysis using density functional theory provides insights into the transition state structures and energy barriers associated with the stereodetermining steps [21].

The application of (3,4-dimethylphenyl)hydrazine in organocatalytic processes extends to asymmetric Michael additions and Mannich reactions [25]. These transformations utilize bifunctional organocatalysts containing both hydrogen bond donor and acceptor sites to achieve high levels of stereoinduction [25]. The hydrazine substrate coordinates to the catalyst through multiple hydrogen bonding interactions, creating a chiral environment that favors one enantiomeric pathway over the other [25].